molecular formula C24H23N5O3 B2747165 [4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone CAS No. 1455462-10-8

[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone

Cat. No.: B2747165
CAS No.: 1455462-10-8
M. Wt: 429.48
InChI Key: AIDDJLWHYAOIII-UHFFFAOYSA-N
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Description

[4-[5-(1,3-Benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone is a complex heterocyclic compound featuring a 1,4-diazepane core fused with a pyrazolidine ring substituted at the 5-position with a 1,3-benzodioxole moiety. The methanone group bridges the diazepane nitrogen to an indole ring at the 2-position.

Properties

IUPAC Name

[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-24(20-12-16-4-1-2-5-18(16)25-20)29-9-3-8-28(10-11-29)23-14-19(26-27-23)17-6-7-21-22(13-17)32-15-31-21/h1-2,4-7,12-13,19,23,25-27H,3,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCZXYXERYJIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4CC(NN4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C23H26N4O5
Molecular Weight: 434.452 g/mol
IUPAC Name: 1,3-benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone
CAS Number: 1455462-10-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins and play a significant role in inflammation and pain pathways.
  • Modulation of Cellular Pathways: It has been shown to influence signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer research.

Antidiabetic Potential

Recent studies have indicated that benzodioxole derivatives exhibit notable antidiabetic properties. For instance, compounds structurally similar to the target molecule have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives have been reported as low as 0.68 µM, indicating strong inhibitory potential against this enzyme .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it can significantly reduce cell viability in cancer cells while sparing normal cells. For example, one related compound demonstrated IC50 values ranging from 26 to 65 µM against different cancer lines .

Study on Benzodioxole Derivatives

A comprehensive study synthesized several benzodioxole carboxamide derivatives and assessed their biological activities. Key findings included:

  • α-Amylase Inhibition: Compounds exhibited IC50 values indicating effective inhibition, which could be beneficial for diabetes management.
  • Cytotoxicity Assessments: The compounds displayed selective toxicity towards cancer cells while maintaining safety profiles for normal cells .

Comparative Analysis with Similar Compounds

Compound NameMolecular StructureIC50 (µM)Activity Type
Compound ABenzodioxole Derivative0.85α-Amylase Inhibition
Compound BBenzodioxole Carboxamide0.68α-Amylase Inhibition
Compound CRelated Pyrazolidin Derivative26 - 65Anticancer Activity

Comparison with Similar Compounds

Key Insights :

  • The indole-2-yl moiety distinguishes it from ’s pyridinyl group, which may alter π-π stacking interactions in receptor binding.
  • The 1,4-diazepane ring provides conformational flexibility absent in rigid benzimidazole () or pyrazoline () systems.

Solubility and Physicochemical Properties

The solubility of the target compound is expected to be low due to:

  • Hydrophobic groups : Benzodioxole and indole rings reduce aqueous solubility, as seen in ’s benzimidazole-indole hybrid (solubility <0.1 mg/mL in water) .
  • Flexible backbone : The diazepane ring may introduce moderate polarity, but less than pyridine () or carboxylate (, b) groups.

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